6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde
Overview
Description
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a methoxy group at the 6th position, a dihydrochromene core, and an aldehyde group at the 8th position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with an appropriate dienophile in the presence of a catalyst to form the chromene ring system. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxy-3,4-dihydro-2H-chromene-8-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydro-2H-chromene-8-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
- 3-Formylcoumarin derivatives
- 2H-Chromene derivatives
Uniqueness
6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the chromene core
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-8-3-2-4-14-11(8)9(6-10)7-12/h5-7H,2-4H2,1H3 |
InChI Key |
FLWDGGPCKJBWNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=O)OCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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